molecular formula C18H10Cl4 B14175214 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl CAS No. 88966-72-7

4'-Phenyl-2,3,4,5-tetrachlorobiphenyl

Cat. No.: B14175214
CAS No.: 88966-72-7
M. Wt: 368.1 g/mol
InChI Key: FJWNIBCKNYIBRG-UHFFFAOYSA-N
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Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

Polychlorinated biphenyls (PCBs) are a group of 209 individual chlorinated compounds (congeners) that were widely used in various industrial applications, including as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and plastics. who.int Their chemical inertness and heat resistance made them ideal for these purposes. However, these same properties contribute to their extreme persistence in the environment. nih.gov PCBs are hydrophobic and lipophilic, leading to their accumulation in the fatty tissues of living organisms and biomagnification up the food chain. nih.gov Due to their toxicity and persistence, the production of PCBs was banned in many countries in the 1970s. who.int

The Significance of Substituted Biphenyl (B1667301) and Terphenyl Congeners in Environmental and Biochemical Studies

The environmental and toxicological properties of PCBs and PCTs are highly dependent on the number and position of chlorine atoms on the aromatic rings. nih.gov Different congeners exhibit varying degrees of toxicity. The study of individual congeners is crucial for understanding their specific environmental fate, transport mechanisms, and biological effects. For instance, some "dioxin-like" PCB congeners can adopt a planar configuration and bind to the aryl hydrocarbon (Ah) receptor, leading to a range of toxic responses. While less studied, the same principles of structure-activity relationships are expected to apply to PCTs.

Rationale for Focused Academic Inquiry on Polychlorinated Terphenyls

While research has heavily focused on PCBs, PCTs represent a less-understood but potentially significant class of environmental contaminants. researchgate.net Given their similar chemical properties and historical usage patterns to PCBs, there is a clear rationale for dedicated academic inquiry into PCTs. nih.gov Understanding their environmental distribution, persistence, and potential for bioaccumulation and toxicity is essential for a comprehensive assessment of the risks posed by halogenated aromatic hydrocarbons. The lack of available data on specific congeners like 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl highlights the significant knowledge gaps that need to be addressed.

Historical Context of PCB and PCT Production and Global Regulatory Frameworks

The commercial production of PCBs began in the 1920s and peaked in the 1960s. who.int PCT production occurred over a similar period, though in significantly smaller quantities, estimated to be about 5% of the total PCB production. researchgate.netnih.gov PCTs were often used as substitutes for PCBs in applications such as investment casting waxes, heat transfer fluids, and plasticizers. nih.govcanada.ca

The growing understanding of the environmental and health risks associated with these compounds led to widespread bans on their production and use in the 1970s and 1980s. who.intcanada.ca Globally, PCBs are regulated under the Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of POPs. nih.gov While not as prominently featured as PCBs, the international trade of PCTs is regulated under the Rotterdam Convention, which facilitates informed consent procedures for hazardous chemicals. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88966-72-7

Molecular Formula

C18H10Cl4

Molecular Weight

368.1 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene

InChI

InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H

InChI Key

FJWNIBCKNYIBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Nomenclature and Structural Characterization Within the Biphenyl Framework

Systematic IUPAC Nomenclature for Substituted Biphenyls, including 4'-Phenyl-2,3,4,5-Tetrachlorobiphenyl

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds, ensuring clarity and lack of ambiguity. For substituted biphenyls, the two phenyl rings are the parent structures. One ring is designated as the unprimed ring and is numbered 1 through 6, while the second ring is the primed ring, numbered 1' through 6'. The numbering begins at the carbon atom connected to the other ring (the point of attachment) and proceeds around each ring to give the substituents the lowest possible locants. youtube.com

In the case of this compound, the parent structure is biphenyl (B1667301). One phenyl ring is substituted with four chlorine atoms, and the other is substituted with a phenyl group. According to IUPAC nomenclature, the more substituted ring is typically chosen as the unprimed ring. Therefore:

The tetrachlorinated ring is designated as the unprimed ring.

The numbering starts from the carbon atom bonded to the other phenyl ring (C1) and proceeds in the direction that gives the chlorine substituents the lowest possible numbers, which are 2, 3, 4, and 5.

The other phenyl ring is the primed ring. The phenyl substituent is located at the 4' position.

Thus, the systematic IUPAC name for the compound is This compound .

An alternative, though less common, IUPAC-accepted name treats the compound as a substituted benzene (B151609). In this case, the more complex ring system is considered the substituent. This would lead to the name 1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene . nih.gov However, naming it as a derivative of biphenyl is generally preferred for clarity and consistency within the class of polychlorinated biphenyls.

Congener-Specific Identification and Classification Systems for Tetrachlorobiphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 distinct chemical compounds, known as congeners, where chlorine atoms are attached to the biphenyl structure. wikipedia.orgclu-in.org To simplify their identification, the Ballschmiter-Zell (BZ) numbering system was developed. This system assigns a unique number from 1 to 209 to each PCB congener based on the number and position of the chlorine atoms, following IUPAC rules for numbering. clu-in.org

However, the BZ numbering system is strictly for chlorinated biphenyls. The compound this compound is a phenyl-substituted PCB, also known as a polychlorinated terphenyl (PCT) or more specifically, a phenyl-polychlorinated biphenyl (PPCB). As such, it does not have a designated BZ number. This highlights a limitation of the BZ system, which does not extend to PCBs with other substituents besides chlorine.

Classification of PCBs is also based on the substitution pattern at the ortho positions (2, 2', 6, and 6'). clu-in.org

Coplanar or non-ortho PCBs lack chlorine substituents at the ortho positions, allowing for relatively free rotation around the biphenyl bond and a more planar conformation.

Mono-ortho PCBs have one chlorine atom at an ortho position.

Di-, tri-, and tetra-ortho PCBs have two, three, or four chlorine atoms at the ortho positions, respectively.

This compound has two chlorine atoms at the ortho positions (2 and 6 are implicitly unsubstituted in the named ring, but the other ring has chlorine at position 2). Therefore, based on its chlorine substitution pattern, it can be classified as a di-ortho substituted biphenyl derivative . The presence of these ortho substituents has significant implications for its conformational dynamics.

Conformational Dynamics and Stereochemical Considerations in Substituted Biphenyls

The two phenyl rings in an unsubstituted biphenyl molecule are not coplanar in the gas phase due to steric hindrance between the ortho hydrogen atoms. The rotation around the central carbon-carbon single bond is relatively free. However, the introduction of bulky substituents at the ortho positions can significantly restrict this rotation. wikipedia.org This phenomenon is known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable stereoisomers called atropisomers. wikipedia.org

For this compound, the presence of two chlorine atoms at the ortho-positions (2 and implicitly 6 on the tetrachlorinated ring) introduces significant steric hindrance. This restricted rotation around the biphenyl bond can lead to the existence of stable atropisomers, which are non-superimposable mirror images (enantiomers). The stability of these atropisomers depends on the magnitude of the rotational energy barrier. A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol. wikipedia.org

The rotational energy barrier in substituted biphenyls is influenced by the size and number of the ortho substituents. Computational studies on various substituted biphenyls have shown that increasing the size and number of ortho-substituents leads to a higher rotational barrier. semanticscholar.orgresearchgate.net The presence of two chlorine atoms in the ortho positions of this compound strongly suggests a high rotational barrier, making the existence of stable atropisomers highly probable.

Theoretical Implications of Phenyl Substitution at the 4'-Position on Molecular Structure and Reactivity

The substitution of a phenyl group at the 4'-position of a tetrachlorobiphenyl molecule has profound theoretical implications for its molecular structure and reactivity. Computational studies on substituted biphenyls provide insights into these effects.

Molecular Structure:

Dihedral Angle: The phenyl group at the 4'-position is a bulky substituent that can influence the preferred dihedral angle between the two phenyl rings of the biphenyl core. While the ortho-chlorine atoms are the primary determinants of non-planarity, the 4'-phenyl group can further modulate the torsional potential energy surface. Theoretical calculations on substituted biphenyls have shown that the equilibrium dihedral angle is a balance between steric repulsion of the ortho-substituents and the electronic effects that favor conjugation (and thus planarity). semanticscholar.orgresearchgate.net The precise dihedral angle of this compound would require specific computational modeling.

Bond Lengths and Angles: The electronic nature of the 4'-phenyl substituent can influence the bond lengths and angles within the biphenyl system. A phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demand of the rest of the molecule. This can lead to subtle changes in the C-C bond lengths within the rings and the central C-C bond connecting them.

Reactivity:

Chemical Reactivity: The electronic effects of the 4'-phenyl group can influence the reactivity of the tetrachlorobiphenyl core towards various chemical reactions. For example, in electrophilic aromatic substitution reactions, the phenyl group can either activate or deactivate the primed ring towards attack. Similarly, the electron density distribution across the molecule, as influenced by the 4'-phenyl group, can affect its susceptibility to nucleophilic attack or its behavior in redox reactions. Theoretical studies on the reactions of PCBs with radicals, for instance, highlight the importance of the substitution pattern in determining reaction pathways and rates. researchgate.net The presence of the 4'-phenyl group adds another layer of complexity to these predictions.

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4'-Phenyl-2,3,4,5-Tetrachlorobiphenyl

The de novo synthesis of specific polychlorinated biphenyl (B1667301) (PCB) congeners like this compound requires methods that offer high selectivity and good yields to avoid the formation of complex mixtures. Cross-coupling reactions are the predominant strategies employed for this purpose.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biphenyls, including PCBs. nih.govnih.gov This method offers significant advantages over older techniques, such as high selectivity, the use of less toxic starting materials, and moderate to good yields. nih.govnih.gov

The synthesis of this compound via Suzuki coupling would typically involve the reaction of a boronic acid derivative with an aryl halide. Two primary routes are feasible:

Coupling of 2,3,4,5-tetrachlorophenylboronic acid with 4-bromobiphenyl.

Coupling of (4-phenyl)phenylboronic acid (biphenyl-4-ylboronic acid) with 1-bromo-2,3,4,5-tetrachlorobenzene (B1331607) or 1-iodo-2,3,4,5-tetrachlorobenzene.

The reaction is catalyzed by a palladium complex and requires a base. Modified procedures have been developed to improve efficiency and catalyst stability. For instance, the use of Pd(dppf)₂Cl₂ (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) as a catalyst with aqueous sodium carbonate as the base has proven effective. nih.gov This catalyst is less sensitive to air and has a longer shelf life compared to traditional catalysts like Pd(PPh₃)₄. nih.gov A common side reaction is the self-coupling of the boronic acid starting material, which can be a major impurity. nih.govresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for PCB Synthesis

ParameterConditionRationale / Notes
Catalyst Pd(dppf)₂Cl₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., FcPPh₂)Provides good yields and selectivity. Pd(dppf)₂Cl₂ is noted for being less air-sensitive. nih.govacs.org
Reactants An aryl boronic acid/ester and an aryl halide (bromo- or iodo- derivative)The choice of reactants determines the final product structure with high precision.
Base Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)Essential for the catalytic cycle, facilitating the transmetalation step. nih.govacs.org
Solvent Typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.Water can be used as a solvent in some green chemistry applications. rsc.org
Temperature Often elevated temperatures (e.g., 80-110 °C) are required to drive the reaction. acs.orgReaction kinetics are temperature-dependent.

The Cadogan reaction represents an older, alternative approach for synthesizing biphenyl structures. researchgate.net This method typically involves the reductive cyclization of an ortho-nitro-substituted compound with a trialkyl or triaryl phosphite, such as triethyl phosphite. wikipedia.org For the synthesis of a biphenyl, the reaction would involve the deoxygenative coupling of a nitroarene in the presence of a suitable aromatic substrate.

Compared to the Suzuki coupling, the Cadogan reaction is often less selective and may result in lower yields. nih.govnih.gov The conditions are generally harsher, and the starting materials can be more hazardous. While it has been used for the synthesis of various PCB derivatives, the precision offered by modern cross-coupling methods has made it a less favored approach for generating specific, complex congeners. researchgate.net

Reductive Dechlorination Pathways for the Derivatization of Higher Chlorinated Biphenyls to Tetrachlorobiphenyls

Under anaerobic conditions, particularly in sediments, higher chlorinated biphenyls can undergo microbially mediated reductive dechlorination. oup.comepa.gov This process involves the removal of chlorine atoms and their replacement with hydrogen, effectively transforming highly chlorinated congeners into lesser-chlorinated ones. nih.govacs.org This pathway is a significant environmental fate for PCBs and can lead to the formation of tetrachlorobiphenyls from penta-, hexa-, or higher chlorinated congeners.

Research on anaerobic cultures enriched from various sediments has specifically demonstrated the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871). nih.gov The dechlorination process shows regioselectivity, preferentially targeting chlorine atoms that are flanked by other chlorines. In the case of 2,3,4,5-tetrachlorobiphenyl, the primary dechlorination steps involve the removal of the doubly flanked para (C4) or meta (C3) chlorines. nih.gov

Table 2: Reductive Dechlorination Products of 2,3,4,5-Tetrachlorobiphenyl

Starting CompoundPrimary Dechlorination Product(s)Position of Chlorine Removal
2,3,4,5-Tetrachlorobiphenyl2,3,5-Trichlorobiphenyl (B1345140)para (C4)
2,3,4,5-Tetrachlorobiphenyl2,4,5-Trichlorobiphenylmeta (C3)
2,3,5-Trichlorobiphenyl2,5-Dichlorobiphenylmeta (C3)
2,4,5-Trichlorobiphenyl2,4-Dichlorobiphenyl or 2,5-Dichlorobiphenylpara (C5) or meta (C4)

Data derived from studies on anaerobic sediment cultures. nih.gov

Oxidative Transformations and the Formation of Related Byproducts

In biological systems, PCBs undergo oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgnih.gov This biotransformation is a key step in their detoxification and excretion, but it can also lead to the formation of reactive and potentially toxic byproducts. nih.govresearchgate.net The rate and regioselectivity of oxidation depend on the PCB's chlorine substitution pattern. nih.gov The presence of adjacent, unsubstituted carbon atoms, particularly in the meta and para positions, facilitates CYP-mediated oxidation. nih.gov

The initial step in the oxidative metabolism of a PCB like this compound is hydroxylation. This can occur through two main mechanisms: direct insertion of a hydroxyl group or, more commonly, the formation of a highly reactive arene oxide intermediate that subsequently rearranges to a hydroxylated PCB (OH-PCB). nih.govnih.gov These OH-PCBs are major metabolites found in biota. researchgate.net

These phenolic metabolites can undergo further transformations. They can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. researchgate.net Alternatively, OH-PCBs can be further oxidized to form electrophilic semiquinones or quinones. nih.gov These quinone species are highly reactive and can form covalent adducts with cellular macromolecules like proteins and DNA, which is a mechanism of toxicity. nih.gov

Stability and Reactivity of the Phenyl Substituent under Environmental and Experimental Conditions

PCBs as a class are known for their chemical stability, being resistant to acids, bases, hydrolysis, and oxidation. wikipedia.orgnih.gov The C-C bond linking the two phenyl rings and the C-Cl bonds are strong, contributing to their persistence in the environment. The additional phenyl substituent in this compound adds another layer to its chemical character.

Under experimental conditions involving strong oxidizing agents (e.g., hydroxyl radicals), the aromatic rings of the PCB core, including the phenyl substituent, can be attacked and eventually degraded. acs.org However, such conditions are far more aggressive than those typically found in the environment. For most environmental and biological processes, the phenyl substituent is expected to remain intact, with transformations occurring primarily at the chlorinated biphenyl core through dechlorination or hydroxylation.

Environmental Dynamics and Global Distribution Patterns

Environmental Persistence and Intrinsic Stability of 4'-Phenyl-2,3,4,5-Tetrachlorobiphenyl

Polychlorinated terphenyls (PCTs) are known for their exceptional chemical stability and resistance to degradation, properties similar to highly chlorinated PCBs. nih.gov This stability is a direct result of the strong carbon-chlorine bonds and the robust nature of the terphenyl structure. The degradation of these compounds in the environment is generally very slow and is influenced by the degree of chlorination. who.int

While specific studies on this compound are not available, it can be inferred from the behavior of other chlorinated hydrocarbons that its persistence is significant. The presence of four chlorine atoms contributes to its resistance to both biological and chemical breakdown processes. Like PCBs, the persistence of PCT congeners generally increases with a higher number of chlorine atoms. who.int These compounds are resistant to hydrolysis and oxidation under typical environmental conditions. Microbial degradation, a key process for the breakdown of many organic pollutants, is also very slow for highly chlorinated compounds like PCTs. researchgate.netclu-in.org

Bioaccumulation and Biomagnification Potential within Ecological Food Webs

Polychlorinated terphenyls exhibit a strong tendency to bioaccumulate in living organisms. nih.gov Due to their lipophilic (fat-loving) nature, they are readily absorbed and stored in the fatty tissues of animals. This process of bioaccumulation is the net result of the rate of uptake of a chemical being greater than the rate of its elimination through metabolic breakdown or excretion.

The potential for biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, is a significant concern for PCTs. nih.gov Although direct biomagnification data for this compound is absent, studies on PCT mixtures have confirmed their presence in various environmental samples, including fish, birds, and marine mammals, indicating that they move up the food web. nih.gov The process occurs as organisms consume contaminated prey, leading to a stepwise increase in concentration from lower to higher trophic levels. This can result in dangerously high concentrations in top predators.

Mechanisms of Atmospheric Transport and Deposition Leading to Widespread Distribution

The global distribution of persistent organic pollutants like PCTs is largely facilitated by long-range atmospheric transport. Although PCTs have low vapor pressure, they can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. nih.gov Once in the atmosphere, they can be transported over vast distances, bound to airborne particulate matter or as vapor.

Deposition of these compounds from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PCTs from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of particulate matter or direct gaseous exchange with surfaces. This cycle of volatilization, transport, and deposition, often referred to as the "grasshopper effect," allows these persistent chemicals to reach remote regions like the Arctic, far from their original sources.

Partitioning Behavior in Environmental Compartments: Sediment, Soil, and Biota

Once released into the environment, the distribution of PCTs among different environmental compartments—air, water, soil, sediment, and biota—is governed by their physicochemical properties. Due to their low water solubility and high octanol-water partition coefficient (Kow), PCTs have a strong affinity for organic matter. nih.gov

Consequently, in aquatic environments, PCTs tend to partition from the water column and adsorb strongly to suspended particles and bottom sediments. ncdhhs.gov Sediments often act as a long-term sink and a potential secondary source of these contaminants. Similarly, in terrestrial environments, PCTs bind tightly to soil organic matter, which limits their mobility and leaching into groundwater but increases their persistence in the topsoil layers. nih.gov Their lipophilicity also drives their accumulation in the fatty tissues of organisms (biota), as discussed in the bioaccumulation section. nih.gov

Comparative Environmental Fate with Other Tetrachlorobiphenyl Congeners and Aroclor Mixtures

The environmental fate of this compound can be compared to that of tetrachlorobiphenyl congeners and commercial mixtures like Aroclors. The addition of a third phenyl ring in PCTs generally increases their molecular weight and lipophilicity compared to PCBs with the same number of chlorine atoms.

This suggests that PCTs, including the specific tetrachloro-congener, would likely be even more persistent and have a higher bioaccumulation potential than tetrachlorobiphenyls. Commercial PCB mixtures, such as Aroclor 1242 (42% chlorine by weight), contain a range of congeners with varying degrees of chlorination. The environmental fate of these mixtures is complex, as individual congeners partition and degrade at different rates, leading to a change in the composition of the mixture over time. ncdhhs.gov

PCT mixtures, like Aroclor 5442, were also composed of numerous congeners. epa.gov It is expected that the environmental behavior of this compound would align with the more persistent, highly chlorinated congeners found in these complex environmental mixtures, characterized by strong sorption to sediments and significant bioaccumulation. consensus.app

Biotransformation and Biodegradation Mechanisms

Microbial Degradation Pathways of Tetrachlorobiphenyls

Microorganisms play a crucial role in the natural attenuation of tetrachlorobiphenyls in the environment. The degradation pathways are principally divided into aerobic and anaerobic processes, each involving distinct microbial species and enzymatic reactions.

Under aerobic conditions, certain bacterial strains can co-metabolically degrade tetrachlorobiphenyls. The key enzymatic step in this pathway is catalyzed by biphenyl (B1667301) dioxygenase, an enzyme that introduces two hydroxyl groups to the biphenyl rings. This initial oxidation makes the molecule more susceptible to further degradation. For instance, Paraburkholderia xenovorans strain LB400 is a well-studied bacterium known for its ability to oxidize a wide range of PCB congeners via the biphenyl (bph) pathway. nih.gov The presence of the biphenyl dioxygenase gene (bphA) is often used as a marker for the potential of a microbial community to degrade PCBs. nih.gov The process generally requires two adjacent non-chlorinated carbon atoms for the dioxygenase to act, which can be a limiting factor for highly chlorinated biphenyls. epa.gov Aerobic degradation ultimately leads to the cleavage of the biphenyl rings and the formation of chlorobenzoic acids, which can then be further mineralized.

In anaerobic environments such as sediments, reductive dechlorination is the primary mechanism for the biotransformation of tetrachlorobiphenyls. nih.gov This process involves the removal of chlorine atoms from the biphenyl structure, which is replaced by a hydrogen atom. This reaction is carried out by anaerobic microbial consortia, with specific organisms, such as Dehalococcoides-like populations, playing a significant role. nih.govovid.com These specialized microorganisms can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.govrsc.org

Studies on the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) have shown the removal of doubly flanked meta and para chlorines, leading to the formation of less chlorinated congeners like 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov The presence and activity of Dehalococcoides-like populations have been strongly correlated with the dechlorination of 2,3,4,5-tetrachlorobiphenyl in sediments from various geographical locations. nih.govovid.com This process is critical as it reduces the toxicity of the PCBs and can make them more amenable to subsequent aerobic degradation. epa.gov

Dechlorination ProcessKey OrganismsInitial CompoundKey ProductsEnvironmental Condition
Reductive DechlorinationDehalococcoides-like populations2,3,4,5-tetrachlorobiphenyl2,3,5-trichlorobiphenyl, 2,4,5-trichlorobiphenylAnaerobic

Fungal Metabolism and Transformation of Chlorinated Biphenyls

Certain species of fungi, particularly white-rot fungi, have demonstrated the ability to degrade a variety of persistent organic pollutants, including tetrachlorobiphenyls. Phanerochaete chrysosporium is a well-studied example of a white-rot fungus capable of metabolizing PCBs. nih.govasm.org These fungi secrete extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are highly non-specific and can oxidize a wide range of compounds.

However, the effectiveness of Phanerochaete chrysosporium in degrading tetrachlorobiphenyls appears to be limited compared to its activity on less chlorinated congeners. nih.gov While significant degradation and even mineralization have been observed for dichlorobiphenyls, negligible mineralization has been reported for 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.govasm.org The primary mechanism of interaction for more highly chlorinated biphenyls may be adsorption to the fungal biomass rather than extensive degradation. nih.gov Despite this, fungal metabolism can lead to the formation of hydroxylated metabolites, which is a key initial step in the degradation process. nih.gov

Plant-Mediated Biotransformation of Tetrachlorobiphenyls

Plants, through a process known as phytoremediation, can contribute to the transformation of tetrachlorobiphenyls in contaminated soils and sediments. Species such as poplars (Populus deltoides × nigra) and switchgrass (Panicum virgatum) have been shown to take up and metabolize tetrachlorobiphenyls. nih.govuiowa.edu The metabolism in plants can be rapid, with metabolites being detected shortly after exposure. nih.govacs.org

Poplar plants have demonstrated the ability to both hydroxylate and dechlorinate 3,3',4,4'-tetrachlorobiphenyl. nih.govuiowa.edunih.gov This suggests that plants possess enzymatic systems capable of transforming these persistent compounds. The initial step in plant metabolism of PCBs is often catalyzed by the cytochrome P450 enzyme system, leading to the formation of hydroxylated metabolites. researchgate.net These transformations are plant-specific, as switchgrass did not show the same hydroxylation capability as poplars in one study. nih.govuiowa.edu

Plant SpeciesTransformation ProcessParent CompoundIdentified Metabolite
Poplar (Populus deltoides × nigra)Hydroxylation3,3',4,4'-tetrachlorobiphenyl6-hydroxy-3,3',4,4'-tetrachlorobiphenyl
Poplar (Populus deltoides × nigra)Dechlorination & Rearrangement3,3',4,4'-tetrachlorobiphenylNot specified

Formation and Characteristics of Hydroxylated Metabolites of Tetrachlorobiphenyls

A common feature across different biological systems is the formation of hydroxylated metabolites of tetrachlorobiphenyls. researchgate.net These metabolites are generally more water-soluble and more readily excreted than the parent compounds. Hydroxylation is a critical detoxification step, but some hydroxylated PCBs (OH-PCBs) can also exhibit their own toxic effects. researchgate.net

The position of hydroxylation on the biphenyl rings is determined by the specific enzymes involved and the structure of the PCB congener. For example, in poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl, 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl were identified. nih.gov In mammalian systems, a wider range of hydroxylated metabolites can be formed. nih.gov

The hydroxylation of tetrachlorobiphenyls is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in both plants and animals. acs.orgnih.gov These enzymes are involved in the metabolism of a wide variety of xenobiotic compounds. Different CYP isoforms exhibit varying specificities for different PCB congeners and produce different hydroxylated metabolites.

In mammals, the CYP1 family is mainly responsible for metabolizing dioxin-like PCBs such as 3,3',4,4'-tetrachlorobiphenyl. nih.govkobe-u.ac.jp Studies using recombinant rat and human CYP1A1 have shown the formation of 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl. nih.govkobe-u.ac.jp Rat CYP1A1 was also found to produce a dechlorinated and hydroxylated metabolite, 4'-hydroxy-3,3',4-trichlorobiphenyl. kobe-u.ac.jp Other CYP isoforms, such as those in the CYP2B subfamily, are also involved in the metabolism of other tetrachlorobiphenyl congeners. researchgate.net The activity and specificity of these CYP enzymes are critical in determining the metabolic fate and potential toxicity of tetrachlorobiphenyls.

EnzymeOrganism/SystemSubstrateMajor Hydroxylated Metabolite(s)
Rat CYP1A1Recombinant3,3',4,4'-tetrachlorobiphenyl4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, 4'-hydroxy-3,3',4-trichlorobiphenyl
Human CYP1A1Recombinant3,3',4,4'-tetrachlorobiphenyl4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl
Plant CYP systemPoplar (Populus deltoides × nigra)3,3',4,4'-tetrachlorobiphenyl6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl

Arene Oxide Intermediates in Metabolic Pathways

The initial and rate-limiting step in the mammalian metabolism of many PCBs is oxidation, a reaction primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govwikipedia.org This process often involves the formation of a highly reactive electrophilic intermediate known as an arene oxide. nih.govnih.govresearchgate.net For a compound like 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl, the CYP450 enzyme would introduce an oxygen atom across one of the double bonds in an aromatic ring, forming this epoxide. nih.govnih.gov

This arene oxide intermediate is unstable and can undergo several subsequent reactions:

Spontaneous Rearrangement: The arene oxide can rearrange non-enzymatically to form stable hydroxylated metabolites (OH-PCBs). nih.gov

Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the arene oxide, forming a dihydrodiol. researchgate.net

Conjugation: The electrophilic nature of the arene oxide makes it susceptible to nucleophilic attack by cellular molecules like glutathione (B108866) (GSH), initiating a pathway that can lead to the formation of mercapturic acid derivatives and methyl sulfone metabolites. nih.govresearchgate.net

The formation of arene oxides is a critical bioactivation step, as these intermediates can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, which is a mechanism linked to the toxic effects of some aromatic compounds. nih.govresearchgate.net The specific CYP isoforms involved (e.g., CYP1A, CYP2B families) can influence the regioselectivity of oxidation, determining which phenyl ring is attacked and at what position. nih.govnih.gov

Formation of Other Conjugated Metabolites: Sulfated, Glucuronidated, and Methyl Sulfones

Following the initial hydroxylation via the arene oxide pathway or direct insertion, the resulting OH-PCBs undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.gov These pathways lead to the formation of sulfated, glucuronidated, and methyl sulfone metabolites.

Sulfated and Glucuronidated Metabolites: Hydroxylated PCB metabolites are substrates for sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov SULTs catalyze the transfer of a sulfonate group from the donor molecule PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group of the OH-PCB, forming a sulfate (B86663) conjugate. nih.govuiowa.edu Similarly, UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the OH-PCB. nih.govresearchgate.net The formation of sulfated and glucuronidated metabolites has been confirmed for lower-chlorinated PCBs in both in vivo and in vitro studies, and these conjugates have been detected in human serum. nih.govresearchgate.net

Methyl Sulfone Metabolites: The formation of methyl sulfone (MeSO₂-PCB) metabolites follows a more complex pathway that typically begins with the conjugation of the arene oxide intermediate with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov This GSH-conjugate is sequentially cleaved to a cysteine conjugate and then a thiol (-SH) derivative. The thiol is subsequently methylated to form a methylthio- (-SCH₃) intermediate, which is then oxidized to the final, often persistent and tissue-specific, methyl sulfone (-SO₂CH₃) metabolite. nih.govnih.gov This pathway has been confirmed through studies identifying the various mercapturic acid pathway intermediates and demonstrating that the methyl group originates from methionine. nih.gov MeSO₂-PCBs have been identified in various tissues in wildlife and humans. epa.gov

Summary of Major Conjugated Metabolite Classes of PCBs
Metabolite ClassKey Enzymes InvolvedPrecursorGeneral Function
SulfatesSulfotransferases (SULTs)Hydroxylated PCBs (OH-PCBs)Increase water solubility for excretion. uiowa.edu
GlucuronidesUDP-glucuronosyltransferases (UGTs)Hydroxylated PCBs (OH-PCBs)Increase water solubility for excretion. researchgate.net
Methyl Sulfones (MeSO₂-PCBs)Glutathione S-transferases (GSTs), various peptidases, methyltransferases, and oxidasesArene Oxide IntermediatesCan lead to bioaccumulation in specific tissues. researchgate.netresearchgate.net

Influence of Chlorination Pattern and Phenyl Substitution on Biodegradability and Metabolic Fate

The rate and pathway of biotransformation for any PCB congener are highly dependent on its molecular structure, specifically the number and position of chlorine atoms and the presence of other substituents. researchgate.netnih.gov

Influence of Chlorination Pattern: The chlorination pattern of the biphenyl rings is a primary determinant of a PCB's susceptibility to degradation. Several key relationships have been established:

Degree of Chlorination: Biodegradability generally decreases as the number of chlorine atoms increases. Isomers with more than four chlorines are significantly less susceptible to microbial degradation. researchgate.netnih.govnih.gov In bacterial studies, the degradation rate of tetrachlorobiphenyls was significantly lower than that of di- and trichlorobiphenyls. researchgate.net

Positional Effects (Ortho-Substitution): The presence of chlorine atoms at the ortho-positions (carbons 2, 2', 6, and 6') introduces steric hindrance. nih.gov This hindrance can restrict the rotation between the two phenyl rings and impede the ability of degrading enzymes to access the biphenyl core. PCBs with two or more ortho-chlorines, such as those with a 2,2'- or 2,6- substitution, exhibit very poor degradability. researchgate.netnih.govnih.gov

Ring Preference: Metabolic and microbial degradation preferentially occurs on the less chlorinated of the two phenyl rings. nih.govnih.gov The presence of adjacent unsubstituted carbon atoms (a vicinal H-atom pair), particularly at the meta- and para-positions, is often required for the initial enzymatic attack by dioxygenase enzymes in bacteria. nih.gov

Influence of Phenyl Substitution: Direct experimental data on how a phenyl substituent at the 4'-position influences the metabolism of a tetrachlorobiphenyl is not readily available. However, based on general principles of xenobiotic metabolism, several hypotheses can be proposed:

Site for Oxidative Attack: The unsubstituted phenyl group on this compound provides an accessible site for metabolic oxidation. Lacking chlorine atoms, this ring would likely be a favorable target for initial hydroxylation by cytochrome P450 enzymes, a pathway observed in the metabolism of other aromatic compounds like phenylalanine. pharmaguideline.comdavuniversity.org This could potentially facilitate the subsequent conjugation and elimination of the molecule.

Structural Factors Influencing PCB Biodegradability
Structural FactorEffect on Biodegradability/MetabolismReason
Increasing Number of ChlorinesDecreasesIncreased chemical stability and recalcitrance. researchgate.netwikipedia.org
Ortho-Chlorine SubstitutionStrongly DecreasesSteric hindrance prevents enzymes from accessing the biphenyl rings. nih.govnih.gov
Unsubstituted meta-para PositionsIncreasesProvides a site for initial enzymatic attack (e.g., dioxygenase). nih.gov
Unsubstituted Phenyl Group (Hypothesized)Potentially IncreasesProvides a favorable, unchlorinated site for initial oxidative metabolism. pharmaguideline.com
Bulky Phenyl Group (Hypothesized)Potentially DecreasesSteric hindrance may block enzyme access to the chlorinated biphenyl core. stackexchange.com

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches for Congener-Specific Analysis of 4'-Phenyl-2,3,4,5-Tetrachlorobiphenyl and its Metabolites

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the congener-specific analysis of PCBs. pragolab.cz This approach offers exceptional selectivity and sensitivity, which is essential for distinguishing target analytes from a complex background of interfering compounds. thermofisher.com High-resolution capillary columns, such as those with a 5% phenyl polysiloxane stationary phase, are employed to achieve chromatographic separation of various PCB congeners. cromlab-instruments.es

In a typical GC-MS/MS setup, such as a triple quadrupole mass spectrometer, the analysis is performed in Selected Reaction Monitoring (SRM) mode. thermofisher.compragolab.cz This involves the selection of a specific precursor ion (a molecular ion or a characteristic fragment of this compound) in the first quadrupole, fragmentation of this ion in the second quadrupole (collision cell), and detection of a specific product ion in the third quadrupole. thermofisher.com This process virtually eliminates matrix interference, allowing for lower detection limits and more confident quantification. thermofisher.com For instance, instrument detection limits for other PCB congeners using this technique can be in the low femtogram (fg) range, corresponding to picogram per liter (pg/L) levels in water or nanogram per kilogram (ng/kg) levels in soil. gcms.cz

The analysis of metabolites, such as hydroxylated (OH-PCBs) or methoxylated (MeO-PCBs) forms of this compound, often requires a derivatization step before GC-MS/MS analysis to improve their volatility and chromatographic behavior. nih.govresearchgate.net

Table 1: Typical GC-MS/MS Parameters for PCB Congener Analysis
ParameterTypical Setting/ConditionPurpose
GC Column TRACE TR-Dioxin 5MS (30 m x 0.25 mm x 0.10 µm) or equivalentSeparation of individual congeners. thermofisher.com
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace-level detection. cromlab-instruments.es
Carrier Gas HeliumInert gas to carry sample through the column.
Oven Program Temperature gradient (e.g., 60°C ramped to 320°C)Optimizes separation of congeners with different boiling points. thermofisher.com
Ionization Mode Electron Ionization (EI)Standard, robust ionization method for creating precursor ions. researchgate.net
MS Analyzer Triple Quadrupole (QqQ)Enables high-selectivity SRM transitions. thermofisher.com
Acquisition Mode Selected Reaction Monitoring (SRM)Increases sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. pragolab.cz

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Metabolite Characterization

While GC-MS is the gold standard for parent PCB congeners, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is particularly advantageous for the direct analysis of PCB metabolites. nih.gov Many PCB metabolites, including sulfates and glucuronides, are highly polar and non-volatile, making them unsuitable for direct GC analysis without derivatization. nih.govacs.org LC-HRMS can analyze these compounds in their native form.

Instruments such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy and resolution, which are critical for the identification of unknown metabolites. nih.govnih.gov This capability allows for the determination of the elemental composition of a metabolite from its accurate mass, facilitating its structural elucidation. nih.gov For example, LC-HRMS has been successfully used to identify a wide range of metabolites of other tetrachlorobiphenyls in biological samples, including monohydroxylated, dihydroxylated, sulfated, and methoxylated products. nih.govresearchgate.net This "non-targeted" approach is invaluable for discovering novel metabolic pathways for compounds like this compound. nih.gov

Chromatographic Separation Techniques for PCB Congeners and Metabolites (e.g., Size Exclusion Chromatography, Solid-Phase Extraction)

Effective sample cleanup and fractionation are crucial prerequisites for accurate instrumental analysis, designed to remove interfering substances from the sample extract. cdc.gov The choice of technique depends on the matrix and the target analytes.

Solid-Phase Extraction (SPE): This is a widely used technique for both extracting PCBs from aqueous samples and for cleaning up extracts from various matrices. cdc.govnih.gov Cartridges containing sorbents like silica (B1680970) gel, Florisil, or alumina (B75360) can separate PCBs from interfering compounds such as lipids. cdc.govnih.gov Different elution solvents can be used to fractionate the extract, separating PCBs from other classes of contaminants like organochlorine pesticides. nih.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and tissue extracts. cdc.gov The sample is passed through a column with porous beads; large molecules like lipids elute first, while the smaller PCB molecules are retained longer, allowing for their collection in a separate fraction.

Column Chromatography: Traditional column chromatography using adsorbents like silica gel, alumina, or Florisil is a common cleanup step. cdc.govnih.gov By deactivating the adsorbent with a small percentage of water and using a sequence of nonpolar to moderately polar solvents, analysts can achieve efficient separation of PCBs from co-extracted lipids and other contaminants. nih.gov

Application of Internal Standards and Surrogate Standards for Quantitative Analysis

To ensure the accuracy and precision of analytical results, quantitative methods for PCBs rely heavily on the use of internal and surrogate standards. epa.gov Isotope dilution mass spectrometry, which employs isotopically labeled analogs of the target compounds, is the preferred quantification method. thermofisher.comgcms.cz

Surrogate Standards: These are isotopically labeled compounds (e.g., containing ¹³C) that are chemically similar to the target analytes but not expected to be present in the sample. nih.gov They are added to the sample before any extraction or cleanup steps. nih.gov The recovery of the surrogate standard is measured in every sample and provides a direct measure of the efficiency of the entire sample preparation and analysis process for that specific sample. epa.gov Acceptable recovery of surrogates is a key quality control criterion.

Internal Standards: These are also isotopically labeled compounds added to the sample extract just before instrumental analysis. thermofisher.comepa.gov The target analyte is quantified by comparing its mass spectrometer response to the response of the known concentration of the internal standard. researchgate.net This method, known as isotope dilution, corrects for variations in instrument sensitivity and injection volume, leading to highly accurate and precise quantification. thermofisher.com For this compound, a ¹³C-labeled version of the molecule would be the ideal internal standard.

Table 2: Types of Standards Used in PCB Analysis
Standard TypeDescriptionWhen AddedPurpose
Surrogate Standard Isotopically labeled analog of a target analyte (e.g., ¹³C-PCB 30). nih.govPrior to sample extraction. nih.govMonitors the efficiency and recovery of the sample preparation process. epa.gov
Internal Standard Isotopically labeled analog of a target analyte. epa.govTo the final extract, just before instrumental analysis. epa.govUsed for accurate quantification by correcting for instrument variability (isotope dilution). thermofisher.com
Recovery Standard Isotopically labeled compound added before analysis but after all preparation steps.To the final extract, just before instrumental analysis. epa.govUsed to calculate the absolute recovery of the surrogate and internal standards. epa.gov

Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices

The protocol for extracting this compound from a sample is highly dependent on the matrix. cdc.gov The goal is to efficiently transfer the analyte from the sample matrix into a solvent that is compatible with subsequent cleanup and analysis steps.

Aqueous Samples (Water): For water samples, where concentrations are typically very low, large volumes may be required. nih.gov Solid-phase extraction (SPE) is common, where water is passed through a disk or cartridge that adsorbs the PCBs, which are then eluted with a solvent. cdc.govnih.gov Liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) is another established method. cdc.gov

Solid Matrices (Soil, Sediment): Traditional methods include Soxhlet extraction, which involves continuous extraction with a solvent over many hours. cdc.gov More modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), use elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent. researchgate.net Samples are typically mixed with a drying agent like sodium sulfate (B86663) before extraction. nih.gov

Biological Tissues (Fat, Blood, etc.): The primary challenge with biological tissues is the high lipid content, which can interfere with analysis. cdc.gov Extraction is often performed using a mixture of polar and nonpolar solvents to efficiently extract the lipophilic PCBs from the tissue matrix. cdc.gov A crucial subsequent step is lipid removal, which can be accomplished using GPC or column chromatography on adsorbents like Florisil or alumina. cdc.govnih.gov The lipid content of the sample is usually determined and results are often reported on a lipid-weight basis. nih.gov

Quality Assurance and Quality Control in Environmental Analytical Chemistry for PCB Congeners

Rigorous Quality Assurance/Quality Control (QA/QC) protocols are essential to ensure that analytical data are reliable, reproducible, and legally defensible. epa.gov Regulatory methods, such as EPA Method 1668, provide detailed QA/QC requirements for the analysis of PCB congeners. epa.govwa.gov

Key QA/QC elements include:

Method Blanks: A clean matrix sample (e.g., purified water or sand) is processed and analyzed alongside the actual samples. wa.gov This is done to check for contamination introduced during the sample preparation or analysis process. nih.gov

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the target analytes from a source independent of the calibration standards. wa.gov The analysis of the LCS demonstrates the laboratory's ability to successfully perform the method, and the recovery must fall within specified control limits. wa.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): An actual sample is split into three aliquots. Two are spiked with a known amount of target analytes, and all three are analyzed. wa.gov The MS/MSD results are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. wa.gov

Calibration Verification: The instrument's calibration is periodically checked by analyzing a standard to ensure that the response has not drifted over time. epa.gov

Surrogate Recovery: The recovery of surrogate standards, added to every sample, must be within predefined acceptance limits (e.g., 70-130%) to demonstrate that the method was performed effectively for that specific sample. wa.gov

Adherence to these QA/QC procedures ensures the integrity of the data generated for compounds like this compound. epa.gov

Mechanistic Toxicological Research and Biochemical Interactions

Ligand-Activated Transcriptional Activation: Interactions with Aryl Hydrocarbon Receptor (AhR) and Xenobiotic Response Element (XRE)

The toxic effects of many PCBs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding a ligand, such as certain PCB congeners, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism.

Coplanar PCBs, which have a planar structure due to the lack of chlorine atoms in the ortho positions, are potent AhR agonists. While specific studies on the AhR binding affinity of 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl are limited, its structure, featuring a single ortho-chlorine, suggests it may adopt a partially coplanar conformation, potentially allowing for interaction with the AhR. The activated AhR-ARNT complex binds to XREs, leading to the altered expression of AHR target genes. nih.gov

Induction of Xenobiotic-Metabolizing Enzymes: Cytochrome P450 (CYP) Isoforms (e.g., CYP1A1, Aryl Hydrocarbon Hydroxylase (AHH), Ethoxyresorufin O-Deethylase (EROD))

A primary consequence of AhR activation is the induction of xenobiotic-metabolizing enzymes, particularly those of the Cytochrome P450 (CYP) 1A subfamily. The induction of CYP1A1 is a well-established biomarker of exposure to AhR agonists. The enzymatic activities associated with CYP1A1, such as Aryl Hydrocarbon Hydroxylase (AHH) and 7-Ethoxyresorufin-O-deethylase (EROD), are consequently also induced.

Studies on related tetrachlorobiphenyls provide insight into the potential effects of this compound. For instance, 3,3',4,4'-tetrachlorobiphenyl (B1197948) (TCB), a coplanar PCB, is a potent inducer of CYP1A1 and EROD activity. nih.gov In fish, a low dose of TCB strongly induced hepatic CYP1A1 mRNA, protein, and EROD activity. nih.gov Similarly, Aroclor mixtures containing 3,3',4,4'-tetrachlorobiphenyl have been shown to induce AHH activity in rat hepatoma cell lines. nih.gov Given that the induction of these enzymes is a common characteristic of dioxin-like PCBs, it is plausible that this compound can also induce these enzymatic activities, though likely to a lesser extent than its coplanar counterparts due to its mono-ortho substitution.

Induction of CYP1A1 and EROD by a Related Tetrachlorobiphenyl

CompoundOrganism/Cell LineEnzyme/ActivityEffectReference
3,3',4,4'-TetrachlorobiphenylFish (Scup)CYP1A1 mRNAStrongly induced (25-fold at low dose) nih.gov
3,3',4,4'-TetrachlorobiphenylFish (Scup)EROD ActivityStrongly induced (15-fold at low dose) nih.gov
Aroclors containing 3,3',4,4'-TetrachlorobiphenylRat Hepatoma CellsAHH ActivityInduced nih.gov

Modulation of Endocrine System Pathways by Tetrachlorobiphenyls and their Metabolites

PCBs and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the synthesis, transport, metabolism, and action of hormones. taylorfrancis.comjcpjournal.orgresearchgate.net The mechanisms of endocrine disruption by PCBs are varied and can include direct interaction with hormone receptors, alteration of hormone-metabolizing enzymes, and disruption of signaling pathways.

The Endocrine Disruption Exchange lists 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB-61) as a potential endocrine disruptor. endocrinedisruption.org Furthermore, a hydroxylated metabolite of a tetrachlorobiphenyl, 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl, has been shown to be estrogenic in rainbow trout, inducing the production of vitellogenin, an egg yolk protein precursor that is a biomarker for estrogenic activity. nih.gov This suggests that not only the parent compound but also its metabolites can exert endocrine-disrupting effects. The estrogenic activity of hydroxylated PCBs can be attributed to their structural similarity to endogenous estrogens, allowing them to bind to estrogen receptors.

Mechanisms of Oxidative Stress Induction and Related Biochemical Perturbations

Exposure to PCBs has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. The mechanisms underlying PCB-induced oxidative stress are multifaceted and can involve the uncoupling of mitochondrial respiration and the futile cycling of CYP enzymes.

Studies on other PCBs have demonstrated their capacity to induce oxidative stress. For example, 3,3',4,4'-tetrachlorobiphenyl has been shown to enhance lipid peroxidation in rat liver. nih.gov Another congener, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118), has been found to induce thyroid dysfunction by increasing mitochondrial oxidative stress, leading to increased ROS production. nih.gov It is hypothesized that this compound may also contribute to oxidative stress through similar mechanisms, leading to damage to cellular components such as lipids, proteins, and DNA. The metabolic activation of PCBs can lead to the formation of reactive quinone metabolites, which can participate in redox cycling and generate ROS. nih.gov

Cell-Cycle Regulation Perturbations at the Molecular Level

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of cell-cycle control can lead to uncontrolled cell growth and is a hallmark of cancer. Some PCBs have been shown to interfere with cell-cycle progression. While direct evidence for this compound is not available, research on other congeners provides some insights. For instance, certain tri- and tetrachlorobiphenyls have been observed to induce cell cycle arrest at the G2/M phase in mammalian cells. The molecular mechanisms underlying these perturbations can involve the modulation of key cell-cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). It is plausible that this compound or its metabolites could also impact cell-cycle regulation, although further research is needed to confirm this.

Interactions of Hydroxylated Tetrachlorobiphenyl Metabolites with Cellular Targets and Enzyme Systems (e.g., Sulfotransferases)

PCBs are metabolized in the body to various hydroxylated metabolites (OH-PCBs). nih.gov These metabolites can be more biologically active than the parent compounds and can interact with a range of cellular targets, including enzymes involved in hormone metabolism. Sulfotransferases (SULTs) are a family of enzymes that play a crucial role in the detoxification and regulation of endogenous and xenobiotic compounds, including steroids and thyroid hormones, by catalyzing their sulfation. nih.gov

Several studies have shown that OH-PCBs can inhibit the activity of SULTs. nih.govnih.govresearchgate.net For example, hydroxylated metabolites of PCBs have been identified as potent inhibitors of human estrogen sulfotransferase (SULT1E1), which could lead to an increase in the levels of active estrogens. researchgate.net One study specifically listed 4'-hydroxy-2,3',4,5'-tetrachlorobiphenyl as a compound that interacts with human hydroxysteroid sulfotransferase hSULT2A1. nih.gov The inhibition of SULTs by OH-PCBs represents a significant mechanism of endocrine disruption, as it can lead to altered hormone homeostasis.

Interaction of Hydroxylated PCB Metabolites with Sulfotransferases

Hydroxylated PCB MetaboliteSulfotransferase IsoformInteractionReference
General OH-PCBsHuman SULT1E1 (Estrogen Sulfotransferase)Potent Inhibition researchgate.net
4'-hydroxy-2,3',4,5'-tetrachlorobiphenylHuman hSULT2A1 (Hydroxysteroid Sulfotransferase)Interaction/Inhibition nih.gov
General OH-PCBsRat rSULT1A1Inhibition or Substrate nih.gov

Structure Activity Relationships Sars and Computational Modeling

Quantitative Structure-Activity Relationships (QSARs) for Predicting Environmental Fate and Biochemical Activity of 4'-Phenyl-2,3,4,5-Tetrachlorobiphenyl

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physical properties of a chemical with its biological activity or environmental fate. ecetoc.org For polychlorinated biphenyls (PCBs), QSARs are essential for predicting the potential hazards of the 209 different congeners, many of which lack comprehensive empirical data. researchgate.net These models are crucial for screening new or less-studied chemicals in the early stages of development. ecetoc.org

The environmental fate of this compound, including its persistence and bioaccumulation, can be predicted using QSAR models based on molecular descriptors. A key descriptor is the octanol-water partition coefficient (log Kow), which indicates a chemical's lipophilicity and tendency to accumulate in fatty tissues. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to predict these properties with greater accuracy. nih.gov These models have identified that the substitution sites and the nature of substituent groups (e.g., electron-withdrawing, hydrophobic) significantly affect the log Kow values of PCBs. nih.gov

Regarding biochemical activity, QSAR models can predict toxicological endpoints such as mutagenicity and carcinogenicity. researchgate.net These models link structural features to the molecular initiating events (MIEs) of adverse outcome pathways (AOPs), providing a mechanistic basis for toxicity prediction. nih.govmdpi.com For PCBs, the number and position of chlorine atoms are critical determinants of toxicity. The specific 2,3,4,5-tetrachloro substitution pattern on one ring of this compound, combined with the phenyl group on the other, creates a unique stereochemistry that influences its interaction with biological systems. QSAR analyses suggest that lower chlorinated PCBs and their metabolites can be potential mutagens. researchgate.net

Table 1: Key QSAR Descriptors for Predicting PCB Behavior
DescriptorPredicted PropertyRelevance to this compound
Octanol-Water Partition Coefficient (log Kow)Bioaccumulation PotentialHigh lipophilicity is expected due to the polychlorinated and phenyl-substituted structure, suggesting a high potential for bioaccumulation. nih.gov
Molecular Connectivity IndicesPersistence, BiodegradabilityThe complex, branched structure indicated by these indices suggests lower biodegradability and higher environmental persistence. researchgate.net
Electronic Descriptors (e.g., HOMO/LUMO energies)Reactivity, ToxicityThese descriptors help predict the molecule's susceptibility to metabolic attack and its ability to interact with biological receptors like AhR. researchgate.net
Steric/Topological DescriptorsReceptor Binding AffinityThe 3D shape, particularly the planarity and dihedral angle between rings, is crucial for binding to receptors like the Aryl hydrocarbon Receptor (AhR). researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (e.g., AhR Binding)

The toxicity of many PCBs is mediated through their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in numerous cellular processes. nih.govusda.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the binding of ligands like this compound to receptors such as AhR. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on scoring functions. For a PCB to be a high-affinity AhR ligand, it typically requires a coplanar or planar structure, similar to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The substitution pattern of this compound, with chlorines at positions 2 and 5, introduces steric hindrance that forces the biphenyl (B1667301) rings into a non-planar conformation. This would generally decrease its binding affinity for AhR compared to coplanar PCBs. researchgate.net However, evidence suggests that the majority of PCBs are likely to interact with AhR in their nonplanar conformations. researchgate.net The binding leads to nuclear translocation and heterodimerization with the AhR nuclear translocator protein (ARNT), which then regulates gene expression. mdpi.com

Molecular dynamics simulations provide a more detailed view of the ligand-receptor complex over time, revealing the stability of the interaction and conformational changes in both the ligand and the protein. mdpi.com MD simulations can analyze features like the root mean square deviation (RMSD) to assess the stability of the complex and calculate interaction energies. mdpi.com For PCBs, these simulations have shown that while they can bind to various nuclear receptors, the stability of these interactions is often inferior to that of the natural ligands. mdpi.com The species-specific antagonistic activity of some PCBs on AhR-controlled gene expression has been demonstrated to be due to the inhibition of both ligand and DNA binding. nih.gov

Table 2: Factors Influencing AhR Binding of this compound
Structural FeatureInfluence on AhR InteractionPredicted Outcome
Chlorine Substitution Pattern (2,3,4,5-)Induces non-planarity due to ortho-substitution (Cl at position 2), which generally reduces binding affinity compared to coplanar PCBs. researchgate.netModerate to low binding affinity for AhR.
Phenyl Substitution (at 4'-position)Increases molecular size and lipophilicity, potentially influencing entry into the binding pocket and overall binding energy.May modulate binding affinity; specific effect requires detailed simulation.
Electronic PropertiesElectron affinity and distribution of electrostatic potential affect non-covalent interactions (e.g., π-π stacking, halogen bonds) within the AhR binding pocket. researchgate.netContributes to the overall stability and specificity of the ligand-receptor complex.
Conformational FlexibilityThe molecule can adopt various rotational conformations (dihedral angles), only some of which may be favorable for binding. nih.govBinding is dependent on the energetic favorability of the binding-competent conformation.

Influence of Phenyl Substitution on Electron Density Distribution and Reactivity Predictions

The chemical reactivity of this compound is governed by its electronic structure, which is significantly influenced by the arrangement of its substituents. The four chlorine atoms on one phenyl ring act as electron-withdrawing groups, while the additional phenyl group at the 4'-position can donate or withdraw electron density depending on its orientation.

Computational methods like Density Functional Theory (DFT) are used to calculate the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential across the molecule. researchgate.netnih.gov These calculations help predict sites susceptible to metabolic attack. For PCBs, metabolism is often initiated by cytochrome P450 enzymes, which target electron-rich positions for hydroxylation. inchem.org

Computational Prediction of Metabolite Formation and Degradation Pathways

Computational models can predict the metabolic fate of this compound in organisms and its degradation in the environment. The primary metabolic pathway for less-chlorinated PCBs in vertebrates is oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govnih.gov The position of hydroxylation is determined by the chlorine substitution pattern. Preferential sites are typically unsubstituted carbon atoms, particularly in the para position. inchem.org For this compound, the unsubstituted phenyl ring would be a likely target for initial hydroxylation.

Following hydroxylation, these metabolites can undergo further biotransformation, including conjugation to form sulfates or glucuronides, or conversion into other stable metabolites like methylsulfonyl-PCBs (MeSO2-PCBs). nih.govbiorxiv.org Some metabolic processes can also lead to the formation of reactive quinone intermediates. researchgate.netnih.gov

In the environment, microbial degradation is a key process for breaking down PCBs. Aerobic degradation pathways often involve dioxygenase enzymes that attack the less-chlorinated ring, leading to ring cleavage and eventual mineralization. researchgate.netethz.ch The degradation of the 2,3,4,5-tetrachlorinated ring is more challenging. It may proceed via a pathway similar to that for tetrachlorobenzene, involving initial dioxygenation, rearomatization to a tetrachlorocatechol, and subsequent ring fission. nih.gov The rate of degradation generally decreases as the number of chlorine atoms increases. researchgate.net

Table 3: Predicted Metabolites and Degradation Products of this compound
PathwayPredicted Intermediate/ProductMechanism
Vertebrate Metabolism (Phase I)Monohydroxy-4'-phenyl-2,3,4,5-tetrachlorobiphenylCytochrome P450-mediated oxidation, likely on the unsubstituted phenyl ring. nih.gov
Vertebrate Metabolism (Phase II)Sulfate (B86663) or Glucuronide ConjugatesEnzymatic conjugation of hydroxylated metabolites. nih.gov
Vertebrate MetabolismMethylsulfonyl-4'-phenyl-2,3,4,5-tetrachlorobiphenylFurther biotransformation of initial metabolites. biorxiv.org
Microbial Degradation (Aerobic)ChlorobenzoatesDioxygenase attack on the phenyl-substituted ring, followed by ring cleavage. ethz.ch
Microbial Degradation (Aerobic)TetrachlorocatecholPotential initial product from the dioxygenase attack on the tetrachlorinated ring. nih.gov

Ecological Implications and Environmental Monitoring Research

Biomonitoring Studies of Tetrachlorobiphenyls in Wildlife and Aquatic Organisms

Biomonitoring studies are crucial for understanding the extent of contamination by persistent organic pollutants (POPs) like tetrachlorobiphenyls. These compounds are lipophilic, meaning they accumulate in the fatty tissues of living organisms. wikipedia.orgnih.gov This characteristic leads to two significant processes: bioaccumulation, the buildup of the chemical in an individual organism over time, and biomagnification, the increasing concentration of the chemical in organisms at successively higher levels in the food chain. wikipedia.orgnih.govpurdue.edu

Research has consistently shown that PCBs, including tetrachlorobiphenyls, are present in a wide range of wildlife and aquatic species across the globe. epa.gov Studies on marine mammals in the North Atlantic, for instance, have detected a wide array of PCB congeners, with concentrations in many animals exceeding the toxic thresholds established for marine mammals. nih.gov Similarly, studies in the South China Sea have documented the bioaccumulation of various PCB congeners in fish and bird species, with higher concentrations found in predators at the top of the food web, such as the intermediate egret. mdpi.com

In terrestrial ecosystems, predators like the bobcat have been identified as suitable bioindicator species for monitoring organohalogen contamination. A study of bobcats in Illinois found total PCB concentrations in liver tissues ranging from 76.4 to 3782 ng/g lipid weight, demonstrating significant bioaccumulation in these wild felids. researchgate.net

Table 1: Examples of PCB Concentrations in Biota This table is interactive. Click on the headers to sort the data.

Species Location Tissue PCB Concentration (ng/g lipid weight) Key Finding Reference
Killer Whale UK Coast Muscle 318,000 Highest recorded concentration in the study nih.gov
Intermediate Egret Qilianyu Island, South China Sea Not Specified 416.6 ± 43.6 Highest concentration among biota studied mdpi.com
Bobcat (Male) Illinois, USA Liver 76.4 - 3782 Males had significantly higher concentrations than females researchgate.net

Environmental Prevalence and Distribution of Tetrachlorobiphenyl Congeners in Contaminated Sediments and Other Media

Due to their chemical stability and low solubility in water, tetrachlorobiphenyls and other PCBs tend to bind strongly to particulate matter, soil, and sediments. purdue.eduepa.gov Aquatic sediments, in particular, act as major environmental sinks and long-term reservoirs for these contaminants. frontiersin.orgpurdue.edu From these sediments, PCBs can be reintroduced into the water column and the food web through various physical and biological processes.

Studies have shown that the distribution of PCB congeners in sediments can vary based on the degree of chlorination. Congeners with four, five, and six chlorine atoms, including tetrachlorobiphenyls, are often the most abundant in contaminated environments. researchgate.net For example, research in the agricultural drainage system of the Culiacan Valley found PCB concentrations in sediments ranging from 0.05 to 3.29 ng/g dry weight. researchgate.net A study of soils from an oil field in Iraq identified pentachlorobiphenyls as the predominant group, but tetrachlorobiphenyls were also detected, accounting for 1.9% of the total concentration. tandfonline.com

In a Superfund site in Georgia contaminated with Aroclor 1268, total PCB concentrations in soil and marsh sediments ranged from 9.6 to 567 µg/g dry weight. bohrium.com Research in the Yellow River irrigation area in China found that tetrachlorobiphenyls accounted for the highest proportion (26–45%) of PCBs in most soil layers. mdpi.com This study also noted that lower-chlorinated PCBs tended to migrate more easily into deeper soil layers, while higher-chlorinated congeners accumulated in the upper soil. mdpi.com

Table 2: PCB Concentrations in Environmental Media This table is interactive. Click on the headers to sort the data.

Location Medium PCB Concentration Predominant Congener Group Reference
Superfund Site, Georgia, USA Soil & Sediment 9.6 - 567 µg/g dry wt Octa- and nonachlorobiphenyls (from Aroclor 1268) bohrium.com
Yellow River Irrigation Area, China Soil Not detected to 120.65 ng/g Tetrachlorobiphenyls (26-45%) mdpi.com
Al-Ahdab Oil Field, Iraq Soil Not specified Pentachlorobiphenyls (57.6%) tandfonline.com
Culiacan Valley, Mexico Sediment 0.05 - 3.29 ng/g dry wt Not specified researchgate.net

Ecosystem-Level Impacts of Persistent Organic Pollutants, including Tetrachlorobiphenyls

Persistent organic pollutants (POPs) are recognized as a global threat to ecosystems due to their persistence, potential for long-range transport, bioaccumulation, and toxicity. wikipedia.orgemerald.comunep.org The impacts of PCBs, including tetrachlorobiphenyls, extend beyond individual organisms to affect entire populations, communities, and ecosystem functions.

Because they magnify up the food chain, top predators such as marine mammals, birds of prey, and humans are particularly at risk. epa.govthepharmajournal.com The toxic effects of PCBs are varied and can include disruption of the endocrine system, reproductive failure, immune system suppression, and developmental problems. thepharmajournal.comiisd.orgepa.govepa.gov These effects can lead to population declines in sensitive species, altering the structure and stability of ecosystems. mdpi.com For example, the bioaccumulation of DDTs, another class of POPs often studied alongside PCBs, has been linked to declines in bird populations. mdpi.com

In aquatic environments, PCB contamination can lead to fish consumption advisories, impacting both human populations and the ecological balance. purdue.edu The presence of these contaminants can stress aquatic populations, making them more susceptible to other environmental pressures. nih.gov The widespread presence of PCBs in aquatic sediments means that these ecosystems face a long-term threat, as the chemicals can be continuously released over decades. frontiersin.orgpurdue.edu

Regulatory Frameworks and their Influence on Environmental Research and Remediation Strategies for PCBs

Growing awareness of the dangers posed by PCBs led to the establishment of national and international regulatory frameworks aimed at controlling and eliminating these chemicals. hilarispublisher.com A key international treaty is the Stockholm Convention on Persistent Organic Pollutants, which originally targeted 12 POPs, including PCBs, for elimination or reduction. iisd.orgwikipedia.orgeti-swiss.com The Convention requires parties to phase out the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB-containing wastes by 2028. eti-swiss.compops.int

In the United States, the Toxic Substances Control Act (TSCA) of 1976 banned the manufacture, processing, and distribution of PCBs. nih.govgovinfo.gov The U.S. Environmental Protection Agency (EPA) is responsible for developing and enforcing regulations for the use, cleanup, storage, and disposal of PCBs. nih.govepa.govepa.gov These regulations have driven extensive research into the extent of PCB contamination and the development of effective remediation strategies.

These regulatory frameworks have profoundly influenced environmental research by creating a demand for:

Advanced Analytical Methods: To detect and quantify specific PCB congeners in various environmental media.

Monitoring Programs: To track the levels and trends of PCBs in the environment and in wildlife. trulawsuitinfo.com

Risk Assessment Models: To evaluate the potential ecological and human health risks posed by contaminated sites. trulawsuitinfo.com

Innovative Remediation Technologies: Research has shifted from disruptive methods like dredging and landfilling to more sustainable, in-situ techniques. frontiersin.orghilarispublisher.com These include bioremediation, which uses microorganisms to break down PCBs, and the use of activated carbon to sequester the contaminants in sediments, reducing their bioavailability to organisms. hilarispublisher.comnih.govnih.gov

These regulations provide the legal and scientific impetus for addressing the legacy of PCB contamination, guiding efforts to protect ecosystems from the long-term impacts of compounds like 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl.

Emerging Research Avenues and Future Directions

Elucidation of Novel Biotransformation Pathways and Identification of New Microbial/Fungal Species for Degradation

The biodegradation of chlorinated biphenyls is a critical area of research for environmental remediation. While bacteria are known to degrade PCBs through pathways involving dioxygenase enzymes, fungi, particularly white-rot fungi, have also shown significant degradation capabilities. usda.govnih.gov

Future research must focus on identifying specific microbial and fungal species capable of metabolizing the unique structure of 4'-Phenyl-2,3,4,5-tetrachlorobiphenyl. The presence of the 4'-phenyl group may influence the molecule's susceptibility to microbial attack. Studies on fungi like Phanerochaete chrysosporium have demonstrated the ability to degrade various PCB congeners, although the extent of mineralization often decreases with a higher degree of chlorination. asm.org Investigations have shown that this fungus can mineralize 4,4'-dichlorobiphenyl, but shows negligible mineralization for more heavily chlorinated compounds like 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.gov This suggests that the degradation of this compound may be challenging but warrants investigation.

Novel biotransformation pathways could involve initial hydroxylation followed by ring cleavage, similar to other PCBs. mdpi.com However, the additional phenyl ring may lead to the formation of novel, potentially persistent metabolites. Research should aim to isolate and characterize microorganisms from historically contaminated sites that may have evolved unique enzymatic machinery to break down such complex aromatic structures. Anaerobic dechlorination by bacteria phylogenetically related to Dehalococcoides species has been observed for other tetrachlorobiphenyls and represents another key avenue for investigation. nih.gov

Table 1: Potential Microbial Genera for Degradation Studies

Microbial Type Genus/Species Known Substrates Potential for this compound Degradation
Fungi Phanerochaete chrysosporium Various PCB congeners, Dichlorobiphenyl Potential for initial transformation, though complete mineralization may be limited due to high chlorination. usda.govasm.org
Fungi Aspergillus niger Technical PCB mixtures May metabolize the compound, with efficiency potentially dependent on chlorination level. usda.gov
Fungi Penicillium, Scedosporium, Fusarium 2-chlorobiphenyl, 4,4'-dichlorobiphenyl Have shown ability to degrade PCBs in the presence of a co-substrate like glucose. nih.gov
Bacteria Dehalococcoides 2,3,4,5-tetrachlorobiphenyl (B164871) Potential for reductive dechlorination under anaerobic conditions. nih.gov

| Bacteria | Rhodococcus | Biphenyl (B1667301), various PCBs | Known to possess multiple biphenyl degradation pathways that could be active on this compound. frontiersin.org |

Development of Advanced Analytical Techniques for Trace-Level Detection and Speciation

The accurate detection and quantification of this compound and its potential metabolites at environmentally relevant concentrations are paramount. Current methods for PCB analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), provide a strong foundation. However, the development of more rapid and sensitive techniques is an active area of research.

Surface-enhanced Raman scattering (SERS) has emerged as a promising technique for the rapid detection of PCBs at trace levels. nih.gov Using substrates like silver nanorod arrays, SERS can detect PCBs in soil samples at concentrations as low as 5 µg/g and can distinguish between different tetrachlorobiphenyl homologues in solution at concentrations of 10⁻⁶ mol/L. nih.gov Future work should focus on developing SERS methods specifically tailored for the unique spectral signature of this compound.

Refinement of Predictive Models for Environmental Fate, Transport, and Mechanistic Interactions

Predictive modeling is a crucial tool for understanding the long-term environmental behavior of persistent organic pollutants. Dynamic or level IV multimedia environmental models have been successfully applied to simulate the fate of PCB congeners over extended periods, providing insights into their distribution and persistence in various environmental compartments like air, water, soil, and sediment. nih.govscispace.comresearchgate.net

For this compound, these models need to be refined by incorporating its specific physicochemical properties, such as its octanol-water partition coefficient (Kow), vapor pressure, and solubility. The additional phenyl group will significantly alter these properties compared to a standard tetrachlorobiphenyl, affecting its environmental partitioning and transport.

On a molecular level, computational methods like density functional theory (DFT) are valuable for understanding the mechanistic interactions of substituted biphenyls. semanticscholar.orgrsc.org These models can calculate torsional barriers, which influence the compound's conformation (i.e., whether it can adopt a planar or non-planar structure). semanticscholar.orgrsc.org This is critical because the planarity of biphenyls is closely linked to their toxicity. epa.gov Refining these models for a complex structure like this compound will help predict its binding affinity to biological receptors and its potential for toxic effects.

Integrated Multi-Omics Approaches in Environmental Toxicology Studies to Understand Complex Biochemical Responses

To fully grasp the toxicological impact of this compound, research must move beyond traditional toxicity endpoints. Integrated multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offer a systems-biology perspective on how an organism responds to chemical exposure. toxicology.orgufz.de

These high-throughput screening methods provide a comprehensive snapshot of the molecular and cellular changes induced by a toxicant. toxicology.org By applying these techniques, researchers can identify the specific genes, proteins, and metabolic pathways that are perturbed by this compound exposure. This can reveal its mechanism of action and help in the development of adverse outcome pathways (AOPs). toxicology.org

For example, multi-omics can identify alterations in critical molecular pathways, such as cytokine signaling or hepatic cell activation, providing a deeper understanding of the compound's potential to cause harm. nih.gov This approach allows for the identification of sensitive biomarkers of exposure and effect, which is crucial for risk assessment and environmental monitoring. ufz.denih.gov

Investigation of Mixture Effects and Co-Contaminant Interactions involving this compound

In the environment, organisms are exposed to a complex mixture of chemicals, not single compounds in isolation. Therefore, a critical future direction is the investigation of the mixture effects involving this compound. The toxicity of PCB mixtures can be complex, with different congeners interacting in additive or non-additive (synergistic or antagonistic) ways. nih.govnih.gov

The interaction of this compound with other prevalent environmental contaminants, such as other PCBs, dioxins, and polycyclic aromatic hydrocarbons (PAHs), must be studied. For instance, some non-planar PCBs can interact with planar, more toxic PCBs, leading to greater than additive toxic effects in the liver and on the immune system. nih.gov Understanding how this compound behaves in these mixtures is essential for a realistic environmental risk assessment, as assuming simple additivity could significantly underestimate or overestimate its true toxic potential. nih.gov

Table 2: Summary of Compound Names

Compound Name
This compound
Polychlorinated biphenyls (PCBs)
2,3,4,5-tetrachlorobiphenyl
3,3',4,4'-tetrachlorobiphenyl
4,4'-dichlorobiphenyl
2-chlorobiphenyl
Biphenyl
Dioxins
Polycyclic aromatic hydrocarbons (PAHs)
Hydroxylated PCBs (OH-PCBs)

Q & A

Basic Research Questions

Q. How is 2,3,4,5-tetrachlorobiphenyl (CB-61) identified and quantified in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. CB-61 is typically analyzed using PCB-specific columns (e.g., DB-5) with electron capture detection (ECD) or high-resolution MS for enhanced sensitivity. Calibration curves are prepared using certified reference standards (e.g., 50 μg/mL in 10% toluene-nonane solution) to ensure accuracy .
  • Experimental Design : Include internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects in sediment or biological samples. Validate recovery rates using spiked controls .

Q. What are the primary applications of CB-61 as an analytical standard in environmental research?

  • CB-61 is used to calibrate instruments for PCB congener analysis, particularly in studies tracking anaerobic reductive dechlorination pathways. It serves as a model compound to study microbial degradation kinetics and metabolite formation (e.g., hydroxylated or methoxylated derivatives) .
  • Key Protocols : Prepare stock solutions in acetone (100 μg/mL) and store at -20°C to prevent degradation. Use inert solvents like hexane for environmental extractions to avoid interference .

Q. How are hydroxylated metabolites of CB-61 synthesized for toxicological studies?

  • Hydroxylated derivatives (e.g., 4′-OH-CB-61) are generated via microbial oxidation or chemical synthesis. For microbial methods, Bacillus subtilis cultures are incubated with CB-61 under aerobic conditions, and metabolites are extracted using solid-phase extraction (SPE) with C18 cartridges .
  • Validation : Confirm metabolite structures using nuclear magnetic resonance (NMR) and compare retention times with synthetic standards .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in microbial dechlorination pathways of CB-61 across different sediment types?

  • Hypothesis Testing : Compare dechlorination products (e.g., 2,3,5-CB vs. 2,4,5-CB) in estuarine, marine, and riverine sediments. Use PCR-DGGE or 16S rRNA sequencing to link specific Dehalococcoides-like populations to chlorine removal patterns .
  • Data Analysis : Apply kinetic modeling (e.g., first-order decay constants) to quantify dechlorination rates. Address discrepancies by controlling electron donors (e.g., elemental iron vs. fatty acids) and inhibitors (e.g., 2-bromoethanesulfonate) .

Q. How do bioelectrochemical systems enhance CB-61 dechlorination efficiency?

  • System Design : Use sediment-based bioelectrochemical reactors with graphite electrodes. Apply a cathode potential of -300 mV (vs. Ag/AgCl) to stimulate microbial activity. Surfactants (e.g., Tween 80) improve PCB bioavailability .
  • Performance Metrics : Monitor current density and coulombic efficiency. Metagenomic profiling (e.g., shotgun sequencing) identifies keystone species like Anaerolineaceae and Methanosaeta that synergize with dechlorinating bacteria .

Q. What mechanisms explain the endocrine-disrupting effects of CB-61 metabolites?

  • In Vitro Assays : Test 4′-OH-CB-61 in MCF-7 cell proliferation assays and competitive human estrogen receptor (hER) binding assays. EC₅₀ values for estrogenicity are typically 0.72 μM, with additive effects observed in mixtures with estradiol .
  • Molecular Dynamics : Use docking simulations to predict metabolite interactions with hER’s ligand-binding domain. Validate with site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.